N,N'-[(3-methyl-1,2-diaziridinediyl)di-2,1-ethanediyl]diacetamide
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Overview
Description
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions that require precise control over reaction conditions to achieve high yields and selectivity. Enantio- and diastereoselective synthesis methods are particularly valuable for generating compounds with specific stereochemistry. For example, the enantio- and diastereoselective synthesis of key intermediates, such as N-[(1R, 2R, 3R, 4R)-2, 3-diacetoxy-4-(acetoxymethyl)cyclopentyl]-acetamide, demonstrates the importance of enzyme-catalyzed asymmetric hydrolysis and subsequent functional group modifications in complex organic synthesis (Norimine et al., 1998). Additionally, rhodium-catalyzed synthesis and chiral Brønsted acid-catalyzed reactions offer routes to produce β-lactams and aziridines, respectively, showcasing the diversity of methods available for constructing nitrogen-containing heterocycles with high stereoselectivity (Alcaide et al., 2009); (Zeng et al., 2009).
Molecular Structure Analysis
Understanding the molecular structure of compounds is crucial for predicting their reactivity and physical properties. Techniques such as X-ray crystallography provide detailed insights into the arrangement of atoms within a molecule, enabling the elucidation of stereochemistry and conformation. Studies on related compounds, such as N-(2-methylphenyl)-2,2-dichloroacetamide, reveal the influence of substituents on the molecular geometry and highlight the importance of structural analyses in the design of compounds with desired chemical properties (Arjunan et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving N,N'-[(3-methyl-1,2-diaziridinediyl)di-2,1-ethanediyl]diacetamide and its analogs demonstrate the compound's versatility as a reactant or intermediate in organic synthesis. For instance, the synthesis of glycosylidene-derived diazirines and their subsequent transformation into spirocyclopropanes illustrate the reactivity of diazirine moieties and their potential in generating structurally complex molecules (Vasella et al., 1991).
Physical Properties Analysis
The physical properties of organic compounds, such as melting points, boiling points, and solubility, are influenced by their molecular structure. Spectroscopic methods, including infrared (IR) and Raman spectroscopy, provide valuable information on the vibrational modes of molecules, which can be related to their physical properties. For example, the vibrational spectroscopy study of N-(2-methylphenyl)-2,2-dichloroacetamide offers insights into the effects of methyl substitution on the characteristic frequencies of the amide group, illustrating the relationship between molecular structure and physical properties (Arjunan et al., 2009).
Chemical Properties Analysis
The chemical properties of a compound, such as reactivity, stability, and acidity/basicity, are determined by its molecular structure and functional groups. Studies on the complexation of metal ions with amine-functionalized diacetamide ligands shed light on the coordination chemistry of these compounds and their potential applications in catalysis and material science (Gao et al., 2018).
properties
IUPAC Name |
N-[2-[2-(2-acetamidoethyl)-3-methyldiaziridin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2/c1-8(15)11-4-6-13-10(3)14(13)7-5-12-9(2)16/h10H,4-7H2,1-3H3,(H,11,15)(H,12,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAGXFSPQVXSHRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1N(N1CCNC(=O)C)CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50351236 |
Source
|
Record name | ST081793 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
139223-39-5 |
Source
|
Record name | ST081793 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50351236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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